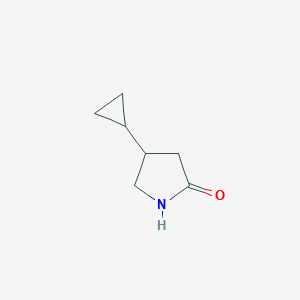

4-环丙基吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyclopropylpyrrolidin-2-one is a structural motif that is not directly mentioned in the provided papers, but its relevance can be inferred from the synthesis and study of related pyrrolidine derivatives. Pyrrolidinones are a class of compounds that feature prominently in pharmaceuticals and bioactive molecules due to their conformational rigidity and ability to mimic peptide bonds 10.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . Similarly, the synthesis of spirobipyrrolidine scaffolds was performed using a silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with 4-benzylidene-2,3-dioxopyrrolidines . These methods highlight the complexity and creativity required in constructing pyrrolidine-based compounds.

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives are crucial for their biological activity. Studies on cyclopropylpyridines, which share a similar cyclopropyl group to 4-cyclopropylpyrrolidin-2-one, have shown that the presence of the cyclopropyl group can lead to a mixture of conformers, influencing the stability and reactivity of the molecule . This suggests that the cyclopropyl group in 4-cyclopropylpyrrolidin-2-one would also play a significant role in its molecular conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for further functionalization. For example, gold(I)-catalyzed cyclization/nucleophilic substitution has been used to synthesize polysubstituted pyrrolin-4-ones . Additionally, the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones from 4-pentenylsulfonamides via aerobic copper-catalyzed aminooxygenation demonstrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their structural features. For instance, the presence of a cyclopropyl group can impart conformational restriction, which is beneficial in the design of peptide isosteres, as seen in the synthesis of renin inhibitors . The tautomerism observed in 3-acylpyrrolidine-2,4-diones (tetramic acids) indicates that pyrrolidine derivatives can exhibit interesting dynamic behavior in solution, which can be crucial for their biological activity .

科学研究应用

酶催化的不对称合成

与4-环丙基吡咯烷-2-酮结构相关的4-苯基吡咯烷-2-酮衍生物已经通过ω-转氨酶催化的动态动力学分辨合成。这个过程涉及酶催化的对映选择性氨基化反应,突显了该化合物在生产具有对映富集的γ-氨基丁酸(GABA)衍生物的环状类似物中的实用性,凸显了它在不对称合成和药物化学中的重要性(Koszelewski et al., 2009)。

药物化学中的多组分反应

该化合物已经在通过多组分反应合成生物活性分子中找到应用。例如,合成2-(环丙基氨基)-5-(4-甲氧基苄亚甲基)噻唑-4(5H)-酮展示了该化合物在创造具有潜在生物活性结构中的作用。这种合成展示了利用环丙基基团在药物设计中的效率和经济性(Sydorenko et al., 2022)。

抑制研究

与4-环丙基吡咯烷-2-酮密切相关的3-环丙酰氧基-2-环己烯-1-酮的研究揭示了它作为4-羟基苯丙酮酸二氧酶的强效、低分子量非三酮型抑制剂的潜力。这一发现对于理解该化合物在抑制机制中的作用至关重要,这可以应用于设计各种生化途径的抑制剂(Lin et al., 2000)。

二肽基肽酶IV抑制剂

含有甲烷基脯氨酸腈的二肽基模拟物,包括与4-环丙基吡咯烷-2-酮相似的环丙基基团,已经合成并评估为二肽基肽酶IV(DPP-IV)的抑制剂。这些化合物对于治疗2型糖尿病非常重要,展示了环丙基基团对增强化学稳定性和抑制活性的影响(Magnin et al., 2004)。

生物活性化合物的合成

对映纯N-取代的4-羟基吡咯烷-2-酮衍生物的合成突显了该化合物在创造生物活性结构中的实用性,例如口服头孢菌素类抗生素和智力药物。这些衍生物作为合成各种药理学相关化合物的多功能中间体,展示了4-环丙基吡咯烷-2-酮及其衍生物在药物发现和开发中的广泛适用性(Jeong et al., 2005)。

属性

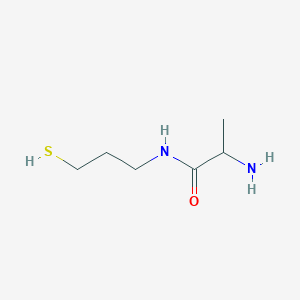

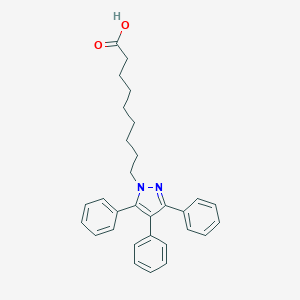

IUPAC Name |

4-cyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylpyrrolidin-2-one | |

CAS RN |

126822-39-7 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)